molecular formula C8H4BrN3O B15052180 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B15052180
M. Wt: 238.04 g/mol
InChI Key: IFBYDQJEDHOQAK-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a bromine atom, a nitrile group, and a pyrrolopyridine core, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable nitrile source can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively .

Scientific Research Applications

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a nitrile group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C8H4BrN3O

Molecular Weight

238.04 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4BrN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13)

InChI Key

IFBYDQJEDHOQAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C#N)Br

Origin of Product

United States

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